molecular formula C14H10F3N5O2 B12405062 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione

5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B12405062
M. Wt: 337.26 g/mol
InChI Key: UBFYPFXPADRWOJ-WDSKDSINSA-N
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Description

5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a fluorinated imidazo[1,2-b]pyridazine ring, and a pyrimidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using difluoromethylated precursors.

    Construction of the imidazo[1,2-b]pyridazine ring: This involves the condensation of appropriate hydrazine derivatives with fluorinated pyridines under acidic or basic conditions.

    Attachment of the pyrimidine-2,4-dione moiety: This step typically involves nucleophilic substitution reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially yielding reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated and cyclopropyl groups can enhance its binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated and cyclopropyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-chloroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
  • 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-methylimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom in the imidazo[1,2-b]pyridazine ring can significantly influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C14H10F3N5O2

Molecular Weight

337.26 g/mol

IUPAC Name

5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1

InChI Key

UBFYPFXPADRWOJ-WDSKDSINSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O

Canonical SMILES

C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O

Origin of Product

United States

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